molecular formula C26H26ClN3 B13433823 Rupatadine-d4

Rupatadine-d4

Cat. No.: B13433823
M. Wt: 420.0 g/mol
InChI Key: WUZYKBABMWJHDL-AREBVXNXSA-N
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Description

Rupatadine-d4 is a deuterated form of rupatadine, a second-generation antihistamine and platelet-activating factor antagonist. Rupatadine is primarily used to treat allergic rhinitis and chronic urticaria. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of rupatadine due to its stability and resistance to metabolic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rupatadine involves several steps, including the reduction of a precursor compound using sodium borohydride and boron trifluoride diethyl etherate, followed by hydrolysis and alkalization. The organic phase is then extracted and refined to obtain crystalline rupatadine . Another method involves the N-alkylation of desloratadine in a biphasic solvent system using aqueous alkali and an organic solvent .

Industrial Production Methods

Industrial production of rupatadine typically follows the synthetic routes mentioned above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often obtained as a crystalline solid, which is stable and easy to store and transport .

Chemical Reactions Analysis

Types of Reactions

Rupatadine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated metabolites such as desloratadine and its derivatives .

Scientific Research Applications

Rupatadine-d4 has several scientific research applications:

Mechanism of Action

Rupatadine-d4 exerts its effects by acting as a dual antagonist of histamine H1 receptors and platelet-activating factor receptors. During an allergic response, mast cells release histamine and other substances that bind to H1 receptors, causing symptoms like nasal blockage, itching, and swelling. This compound blocks these receptors, preventing histamine from exerting its effects. Additionally, it inhibits platelet-activating factor, reducing vascular leakage and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rupatadine-d4 is unique due to its dual action as both an H1 receptor antagonist and a platelet-activating factor antagonist. This dual action provides more comprehensive relief from allergic symptoms compared to other antihistamines that only target H1 receptors .

Properties

Molecular Formula

C26H26ClN3

Molecular Weight

420.0 g/mol

IUPAC Name

13-chloro-2-[2,2,6,6-tetradeuterio-1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

InChI

InChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3/i11D2,12D2

InChI Key

WUZYKBABMWJHDL-AREBVXNXSA-N

Isomeric SMILES

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1CC5=CN=CC(=C5)C)([2H])[2H])[2H]

Canonical SMILES

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2

Origin of Product

United States

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